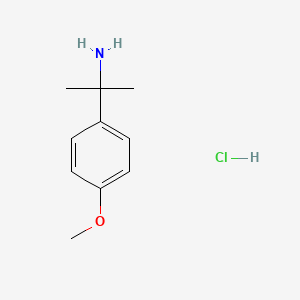

2-(4-Methoxyphenyl)propan-2-amine hydrochloride

Descripción general

Descripción

“2-(4-Methoxyphenyl)propan-2-amine hydrochloride” is a chemical compound with the CAS Number: 1185579-44-5 . It has a molecular weight of 201.7 and its IUPAC name is 2-(4-methoxyphenyl)-2-propanamine hydrochloride . The compound is typically stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO.ClH/c1-10(2,11)8-4-6-9(12-3)7-5-8;/h4-7H,11H2,1-3H3;1H . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Unfortunately, the available sources do not provide more detailed physical and chemical properties.Aplicaciones Científicas De Investigación

Synthesis of Optical Active Intermediates

2-(4-Methoxyphenyl)propan-2-amine has been utilized in the synthesis of optically active intermediates. For instance, (R)-1-(4-Methoxyphenyl)propan-2-amine, an optical active intermediate for (R,R)-formoterol, was synthesized from d-alanine in a simplified route, which included protecting the amino group, cyclization, coupling with a Grignard reagent, reduction, and deprotection. This method demonstrates the compound's utility in complex synthesis processes (Wei Fan, Lei Chen, Li Hai, & Yong Wu, 2008).

Medicinal Chemistry and Drug Discovery

The compound has been instrumental in medicinal chemistry, particularly in the discovery and development of novel drugs. For example, N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine was identified as a potent apoptosis inducer and a promising anticancer agent, demonstrating high blood-brain barrier penetration (N. Sirisoma, A. Pervin, Hong Zhang, et al., 2009).

Polymer Modification and Biological Applications

A study on radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified through condensation with various amine compounds, including 2-(4-Methoxyphenyl)propan-2-amine, revealed increased thermal stability and biological activity in the modified polymers. This finding suggests potential applications in medical fields (H. M. Aly & H. L. A. El-Mohdy, 2015).

Synthesis of Novel Compounds with Antimicrobial Activity

Research has shown that derivatives of 2-(4-Methoxyphenyl)propan-2-amine have been synthesized with potential antimicrobial properties. For example, the synthesis of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides demonstrated weak antibacterial activity, indicating the compound's relevance in the field of antibacterial research (N. S. Arutyunyan, O. A. Papoyan, L. A. Akopyan, et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313, which provide guidance on how to handle the compound safely .

Mecanismo De Acción

Target of Action

The primary targets of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride are the serotonin transporter , dopamine transporter , and synaptic vesicular amine transporter . It also interacts with alpha-1A and alpha-2A adrenergic receptors . These targets play crucial roles in neurotransmission, affecting mood, cognition, and motor function.

Mode of Action

This compound acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects . This interaction leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.

Biochemical Pathways

The compound’s action primarily affects the serotonergic pathways in the brain . By increasing the release of serotonin, it can influence various downstream effects, including mood regulation and cognitive function.

Análisis Bioquímico

Biochemical Properties

2-(4-Methoxyphenyl)propan-2-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters. The compound acts as a substrate for these enzymes, leading to the production of metabolites that can further interact with other biomolecules . Additionally, it has been shown to bind to serotonin receptors, affecting serotonin signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to alter the expression of genes involved in neurotransmitter synthesis and degradation . It also affects cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors and enzymes, leading to their activation or inhibition. For instance, the compound binds to serotonin receptors, acting as a serotonin releasing agent . This interaction leads to an increase in serotonin levels in the synaptic cleft, enhancing neurotransmission. Additionally, it inhibits the activity of monoamine oxidase enzymes, preventing the breakdown of neurotransmitters and prolonging their action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance neurotransmission and improve cognitive function . At high doses, it can cause toxic effects, including neurotoxicity and behavioral changes . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by monoamine oxidase enzymes, leading to the production of metabolites that can further interact with other biomolecules . The compound also affects metabolic flux by altering the activity of enzymes involved in neurotransmitter synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound can accumulate in certain tissues, leading to localized effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to synaptic vesicles in neurons, where it influences neurotransmitter release and synaptic transmission .

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-10(2,11)8-4-6-9(12-3)7-5-8;/h4-7H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURPCNYYYMLRSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1420077.png)

![4-Chloropyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B1420078.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1420079.png)

![1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1420082.png)

![[2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine](/img/structure/B1420085.png)

![1-[(6-Oxo-1,6-dihydropyridazin-3-YL)carbonyl]piperidine-2-carboxylic acid](/img/structure/B1420086.png)

![2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid](/img/structure/B1420087.png)

![4-[4-(difluoromethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1420090.png)

![2-[(5-Chloro-2-fluorophenyl)formamido]-3-hydroxybutanoic acid](/img/structure/B1420092.png)